molecular formula C16H15N5O B2522267 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide CAS No. 2034266-70-9

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Cat. No. B2522267
CAS RN: 2034266-70-9
M. Wt: 293.33
InChI Key: VKIAMMCYXYBIMH-UHFFFAOYSA-N
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Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is a compound that belongs to a class of molecules known as 1H-1,2,3-triazole analogs . These analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .


Synthesis Analysis

The synthesis of this triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is characterized by the presence of a 1H-1,2,3-triazole substituted phenyl ring . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The nitro group of the compound mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive building blocks for medicinal compounds. Notable examples include:

Organic Synthesis

1,2,3-Triazoles participate in various synthetic methodologies. Key approaches include:

Mechanism of Action

The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . This suggests that the compounds could be potential inhibitors of the carbonic anhydrase-II enzyme .

Future Directions

The study of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” and its analogs has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up potential future directions for the development of new therapeutic agents targeting the carbonic anhydrase-II enzyme .

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIAMMCYXYBIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

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